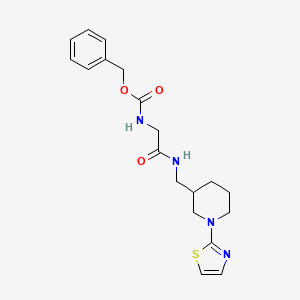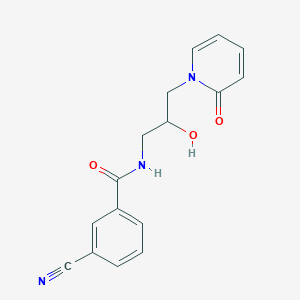
3-cyano-N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-cyano-N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)benzamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is also known as GSK-3β inhibitor, and it has been found to have a significant impact on various biochemical and physiological processes.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
- Studies have demonstrated the synthesis of related compounds, such as 5,6-diarylpyridines, which have shown potency as human CB1 inverse agonists. This suggests potential applications in designing compounds targeting the endocannabinoid system (Meurer et al., 2005).
- N-(Cyano(naphthalen-1-yl)methyl)benzamide derivatives were synthesized and shown to exhibit colorimetric sensing of fluoride anions, indicating potential use in chemical sensing applications (Younes et al., 2020).
Catalysis and Material Science
- A palladium nanoparticle supported on mesoporous graphitic carbon nitride demonstrated high activity and selectivity in the hydrogenation of phenol derivatives, suggesting the compound's utility in catalysis and material science (Wang et al., 2011).
Antibacterial Activity
- N-(3-Hydroxy-2-pyridyl)benzamides have been synthesized and tested for antibacterial activity against various strains, indicating potential applications in developing new antibacterial agents (Mobinikhaledi et al., 2006).
Organic Synthesis and Medicinal Chemistry
- Research on the electrochemical behavior of unsymmetrical 4-(o-nitrophenyl)-1,4-dihydropyridines in protic medium suggests potential applications in organic synthesis and the development of novel medicinal compounds (David et al., 1995).
Propiedades
IUPAC Name |
3-cyano-N-[2-hydroxy-3-(2-oxopyridin-1-yl)propyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3/c17-9-12-4-3-5-13(8-12)16(22)18-10-14(20)11-19-7-2-1-6-15(19)21/h1-8,14,20H,10-11H2,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZZQIUXEQSUNDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C=C1)CC(CNC(=O)C2=CC=CC(=C2)C#N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

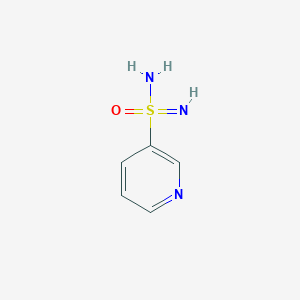
![1-((2,5-dimethylbenzyl)thio)-4-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2961924.png)

![4-benzyl-2-(2-(3-methoxyphenyl)-2-oxoethyl)-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2H,4H)-dione](/img/structure/B2961926.png)
![N-benzyl-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B2961927.png)
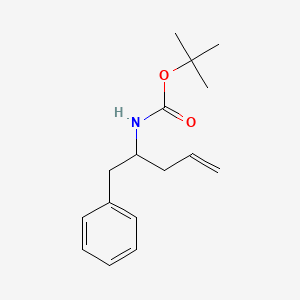
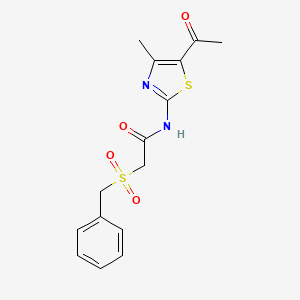


![2-Chloro-7-methylbenzo[d]oxazole](/img/structure/B2961937.png)
![4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid hydrochloride](/img/no-structure.png)

![6-Bromo-3-(ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 4-fluorobenzoate](/img/structure/B2961941.png)
